molecular formula C8H15N5 B14886650 N2,N2,N4,N4-tetramethylpyrimidine-2,4,5-triamine

N2,N2,N4,N4-tetramethylpyrimidine-2,4,5-triamine

Cat. No.: B14886650
M. Wt: 181.24 g/mol
InChI Key: VXGOXLICGCFINU-UHFFFAOYSA-N
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Description

N2,N2,N4,N4-tetramethylpyrimidine-2,4,5-triamine is a chemical compound with the molecular formula C8H14N4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N2,N4,N4-tetramethylpyrimidine-2,4,5-triamine typically involves the reaction of pyrimidine derivatives with methylating agents under controlled conditions. One common method includes the use of dimethylamine and formaldehyde in the presence of a catalyst to achieve the desired methylation at the nitrogen atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale methylation processes using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is often purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

N2,N2,N4,N4-tetramethylpyrimidine-2,4,5-triamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the methyl groups is replaced by another substituent.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

N2,N2,N4,N4-tetramethylpyrimidine-2,4,5-triamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N2,N2,N4,N4-tetramethylpyrimidine-2,4,5-triamine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N2,N2,N4,N4-tetramethylpyrimidine-2,4-diamine: A closely related compound with similar structural features but different reactivity and applications.

    N2,N2,N4,N4-tetramethylpyrimidine-2,4,6-triamine: Another derivative with additional methylation, leading to distinct chemical properties.

Uniqueness

N2,N2,N4,N4-tetramethylpyrimidine-2,4,5-triamine is unique due to its specific substitution pattern, which imparts unique reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Properties

Molecular Formula

C8H15N5

Molecular Weight

181.24 g/mol

IUPAC Name

2-N,2-N,4-N,4-N-tetramethylpyrimidine-2,4,5-triamine

InChI

InChI=1S/C8H15N5/c1-12(2)7-6(9)5-10-8(11-7)13(3)4/h5H,9H2,1-4H3

InChI Key

VXGOXLICGCFINU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC=C1N)N(C)C

Origin of Product

United States

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